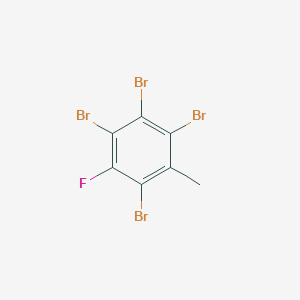

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene

Description

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene is a halogenated aromatic compound characterized by four bromine atoms, one fluorine atom, and a methyl group substituted on a benzene ring. This structure confers unique physicochemical properties, such as high molecular weight (approximately 485.7 g/mol), elevated thermal stability, and lipophilicity. The bromine and fluorine substituents enhance electron-withdrawing effects, which may influence reactivity and interaction with biological targets, while the methyl group contributes to steric bulk and solubility in nonpolar media .

Properties

Molecular Formula |

C7H3Br4F |

|---|---|

Molecular Weight |

425.71 g/mol |

IUPAC Name |

1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene |

InChI |

InChI=1S/C7H3Br4F/c1-2-3(8)5(10)6(11)7(12)4(2)9/h1H3 |

InChI Key |

KFPDVLIYXHIXSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)Br)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene typically involves the bromination of 4-fluoro-6-methylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like zinc (Zn) in acetic acid (CH3COOH).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Zinc (Zn) in acetic acid (CH3COOH).

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

Substitution: Formation of 1,2,3,5-tetrabromo-4-fluoro-6-hydroxybenzene or 1,2,3,5-tetrabromo-4-fluoro-6-aminobenzene.

Reduction: Formation of 1,2,3,5-tribromo-4-fluoro-6-methylbenzene.

Oxidation: Formation of 1,2,3,5-tetrabromo-4-fluoro-6-carboxybenzene.

Scientific Research Applications

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various halogenated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals, flame retardants, and polymers.

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene depends on its specific application. In biological systems, it may interact with cellular components such as proteins, enzymes, or DNA, leading to various biological effects. The presence of multiple halogen atoms can enhance its binding affinity to target molecules, thereby increasing its potency. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Substituent Effects: Bromine vs. Chlorine

| Property | 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene | 1,2,4,5-Tetrachloro-3-nitrobenzene |

|---|---|---|

| Halogen Type | Bromine (4) | Chlorine (4) |

| Molecular Weight | ~485.7 g/mol | ~260.9 g/mol |

| Electron Effects | Stronger σ-hole interactions (Br) | Moderate electron withdrawal (Cl) |

| Thermal Stability | Higher (Br–C bond strength) | Moderate |

- Functional Implications : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, making the target compound more persistent in environmental matrices compared to chlorinated analogs.

Fluorine vs. Methoxy/Nitro Groups

- Example Compound : 1,2,4,5-Tetrachloro-3-methoxybenzene (2,3,5,6-Tetrachloroanisole)

- Key Differences :

| Property | 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene | 1,2,4,5-Tetrachloro-3-methoxybenzene |

|---|---|---|

| Substituent | Fluorine (strong EWG) | Methoxy (moderate EDG) |

| Solubility | Lower (due to fluorine’s hydrophobicity) | Higher (methoxy enhances polarity) |

| Reactivity | Deactivated ring (EWG dominance) | Activated ring (EDG effects) |

- Functional Implications : The fluorine substituent in the target compound reduces electrophilic substitution reactivity, favoring applications requiring inertness, such as flame retardants.

Methyl vs. Sulfur-Containing Substituents

| Property | 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene | Tetrasul |

|---|---|---|

| Functional Group | Methyl | Thioether (–S–) |

| Bioactivity | Limited data; potential persistence | Acaricidal activity (documented) |

| Environmental Fate | Likely bioaccumulative (Br, F) | Moderate degradation (S-containing) |

- Functional Implications : The methyl group in the target compound may reduce metabolic degradation compared to sulfur-containing analogs, increasing environmental persistence.

Biological Activity

1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene is a halogenated aromatic compound notable for its complex structure and potential biological activities. The compound's unique arrangement of bromine and fluorine atoms, along with a methyl group, contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

The chemical properties of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene are summarized in the following table:

| Property | Value |

|---|---|

| CAS No. | 53205-14-4 |

| Molecular Formula | C7H3Br4F |

| Molecular Weight | 425.7 g/mol |

| Purity | 95% |

The biological activity of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene is primarily attributed to its interaction with various molecular targets within biological systems. The compound can interact with enzymes, receptors, and nucleic acids due to the presence of multiple halogen atoms that enhance its binding affinity.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways.

- DNA Interaction : The compound may interfere with DNA replication and transcription processes.

Biological Activities

Research indicates that 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that halogenated compounds possess inherent antimicrobial activities. This compound has been investigated for its potential efficacy against various bacterial strains.

- Antifungal Effects : Similar to its antibacterial properties, the compound has demonstrated antifungal activity against certain fungi.

- Potential Therapeutic Applications : Due to its unique structure and reactivity, it is being explored as a precursor in drug development and synthesis of bioactive molecules.

Case Studies

Several studies have focused on the biological implications of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus at varying concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 50 µg/mL for both bacterial strains.

- Fungal Inhibition Study : Another research effort highlighted the compound's ability to inhibit the growth of Candida albicans. The results indicated a dose-dependent response with an IC50 value around 30 µg/mL.

Comparison with Similar Compounds

To understand the uniqueness of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene in biological contexts, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Unique Features |

|---|---|---|

| 1,2,3-Tetrabromobenzene | Moderate | Fewer halogen substitutions |

| 1-Bromo-4-fluorobenzene | Low | Less reactive due to fewer bromines |

| 1,2-Dibromo-4-fluorobenzene | Low | Limited binding interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.